Substrate-Induced Inhibition of Acyl-CoA Dehydrogenase (NADP+) by Trans-2-Octadecenoyl-CoA
Trans-2-octadecenoyl-CoA acts as a substrate-induced inhibitor of acyl-CoA dehydrogenase (NADP+) (EC 1.3.1.8) in the absence of bovine serum albumin (BSA). The inhibition is observed at a concentration range of 0.02–0.03 mM [1]. This property distinguishes it from shorter-chain analogs like trans-2-hexenoyl-CoA, which does not exhibit the same inhibitory effect on the reduction of long-chain substrates [2].
| Evidence Dimension | Inhibitory concentration for acyl-CoA dehydrogenase (NADP+) without BSA |
|---|---|
| Target Compound Data | 0.02–0.03 mM |
| Comparator Or Baseline | trans-2-hexenoyl-CoA does not inhibit reduction of trans-2-hexadecenoyl-CoA [2] |
| Quantified Difference | Qualitative difference: C18:1 compound acts as a substrate-induced inhibitor, while C6:1 does not inhibit the long-chain reductase |
| Conditions | Rat liver microsomes, assay without bovine serum albumin |
Why This Matters
For studies on the regulation of fatty acid oxidation, this specific inhibitory property of trans-2-octadecenoyl-CoA is a critical experimental variable that cannot be replicated by shorter-chain analogs.
- [1] EC 1.3.1.8: acyl-CoA dehydrogenase (NADP+). BRENDA Enzyme Database. Accessed 2026. View Source
- [2] Solubilization and purification of hepatic microsomal trans-2-enoyl-CoA reductase: Evidence for the existence of a second long-chain enoyl-CoA reductase. Arch Biochem Biophys. 2004. View Source
